Aziprotryne chemical structure and properties
Aziprotryne chemical structure and properties
This in-depth guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, toxicological profile, and experimental protocols related to the s-triazine herbicide, Aziprotryne. The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical Identity and Structure
Aziprotryne is a synthetic compound belonging to the triazine class of herbicides.[1] Its chemical structure is characterized by a 1,3,5-triazine ring substituted with an azido group, an isopropylamino group, and a methylthio group.
Chemical Formula: C₇H₁₁N₇S[1][2]
IUPAC Name: 4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine[3]
CAS Registry Number: 4658-28-0[1][2]
Synonyms: Aziprotryn, Mesoranil, Brasoran, C 7019[3]
The structural formula of Aziprotryne is presented below:
Caption: Chemical structure of Aziprotryne showing the triazine core with its substituents.
Physicochemical Properties
Aziprotryne is a colorless crystalline solid.[4] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 225.27 g/mol | [5] |
| Melting Point | 95 °C | [4] |
| Water Solubility | 55 mg/L (at 20 °C) | [4] |
| Physical Form | Crystalline solid | [4] |
| Color | Colorless | [4] |
| XlogP | 3.7 | [6] |
Mechanism of Action
As a triazine herbicide, Aziprotryne's primary mode of action is the inhibition of photosynthesis.[1] It specifically targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, Aziprotryne blocks the flow of electrons, leading to a buildup of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.[1]
Caption: Inhibition of photosynthetic electron transport by Aziprotryne at Photosystem II.
Toxicological Profile
Aziprotryne exhibits moderate to low toxicity in mammals. The acute oral lethal dose (LD50) in rats has been reported to be 4090 mg/kg, although detailed toxic effects beyond the lethal dose were not specified. It is considered not highly toxic to birds but moderately toxic to fish. Some studies have indicated that while Aziprotryne is not mutagenic in the Ames test, it has shown some positive results in in-vivo genotoxicity tests.
Experimental Protocols
Synthesis of Aziprotryne
A general method for the synthesis of Aziprotryne involves the functionalization of a 1,3,5-triazine ring.[1] The process includes the sequential introduction of an azido group, an isopropylamino group, and a methylthio group onto the triazine core.[1]
A conceptual workflow for the synthesis is as follows:
Caption: A simplified workflow for the synthesis of Aziprotryne.
Note: This represents a generalized synthetic route. Specific reaction conditions, solvents, and purification methods would need to be optimized for laboratory-scale or industrial production.
Analytical Determination in Water Samples
An established method for the quantification of Aziprotryne in environmental water samples utilizes electrochemical techniques. This protocol involves cyclic voltammetry and amperometric detection with a glassy carbon electrode.
Methodology:
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Sample Preparation:
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Water samples are collected and filtered to remove particulate matter.
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For trace analysis, a solid-phase extraction (SPE) step is employed to concentrate the analyte. A suitable C18 cartridge can be used for this purpose.
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The analyte is then eluted from the cartridge with an appropriate solvent (e.g., methanol) and the solvent is evaporated. The residue is redissolved in a known volume of the supporting electrolyte.
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Electrochemical Analysis:
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Instrumentation: A potentiostat with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum counter electrode) is used.
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Supporting Electrolyte: A 0.1 M solution of hydrochloric acid (HCl) has been shown to be effective.
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Cyclic Voltammetry: This technique is used to characterize the electrochemical behavior of Aziprotryne and determine the optimal reduction potential.
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Amperometric Detection (Flow Injection Analysis):
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A flow injection analysis (FIA) system is set up with the electrochemical cell as the detector.
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The working electrode is held at a constant potential (e.g., -1.0 V vs. Ag/AgCl) where the reduction of Aziprotryne occurs.
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A defined volume of the prepared sample is injected into the carrier stream of the supporting electrolyte.
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The resulting reduction current is proportional to the concentration of Aziprotryne in the sample.
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Quantification:
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A calibration curve is constructed by analyzing a series of standard solutions of Aziprotryne of known concentrations.
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The concentration of Aziprotryne in the unknown sample is determined by comparing its peak current to the calibration curve.
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Experimental Workflow:
Caption: Workflow for the analytical determination of Aziprotryne in water samples.
